Ethyl 2-Ethynylthiazole-5-carboxylate Ethyl 2-Ethynylthiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18349810
InChI: InChI=1S/C8H7NO2S/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3
SMILES:
Molecular Formula: C8H7NO2S
Molecular Weight: 181.21 g/mol

Ethyl 2-Ethynylthiazole-5-carboxylate

CAS No.:

Cat. No.: VC18349810

Molecular Formula: C8H7NO2S

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-Ethynylthiazole-5-carboxylate -

Specification

Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
IUPAC Name ethyl 2-ethynyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C8H7NO2S/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3
Standard InChI Key CRAWQMWIRZAETQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(S1)C#C

Introduction

Structural and Chemical Characteristics

The thiazole core consists of a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substitutions at the 2- and 5-positions influence electronic and steric properties significantly. In ethyl 2-ethynylthiazole-5-carboxylate, the ethynyl group (–C≡CH) introduces sp-hybridized carbon atoms, enhancing reactivity for click chemistry or cross-coupling reactions. The ethyl ester at position 5 modulates solubility and serves as a precursor for hydrolysis to carboxylic acids.

Comparative Analysis of Thiazole Carboxylates

Compound NameSubstituent (Position 2)Substituent (Position 5)Key Properties/Applications
Ethyl 2-methylthiazole-5-carboxylate Methyl (–CH₃)Ethyl carboxylateAntimicrobial activity , enzyme inhibition
Ethyl 2-amino-4-methylthiazole-5-carboxylate Amino (–NH₂), methyl (Position 4)Ethyl carboxylate3D-QSAR models for drug design
Ethyl 2-ethynylthiazole-5-carboxylateEthynyl (–C≡CH)Ethyl carboxylateHypothesized applications in bioorthogonal chemistry

Synthetic Pathways and Challenges

While no direct synthesis of ethyl 2-ethynylthiazole-5-carboxylate is documented, analogous methods for related thiazoles suggest plausible routes. For example, ethyl 2-methylthiazole-5-carboxylate is synthesized via cyclization of ethyl 2-chloroacetoacetate with thiourea in ethanol under basic conditions . Adapting this approach, replacing methyl groups with ethynyl precursors could yield the target compound.

Hypothetical Synthesis

  • Cyclization Reaction: Ethyl 2-ethynylacetoacetate could react with thiourea in the presence of sodium carbonate, analogous to the method in .

  • Post-Functionalization: Introducing the ethynyl group via Sonogashira coupling to a preformed thiazole intermediate.

Key challenges include stabilizing the ethynyl group during synthesis and avoiding side reactions such as alkyne polymerization.

Physicochemical Properties

Predicted properties for ethyl 2-ethynylthiazole-5-carboxylate, based on computational models and structural analogs, include:

  • Molecular Formula: C₈H₇NO₂S

  • Molecular Weight: 181.21 g/mol

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the ester group .

  • Reactivity: Ethynyl group susceptible to Huisgen cycloaddition (click chemistry).

Experimental validation is required, as existing data for similar compounds (e.g., melting points of 172–173°C for ethyl 2-amino-4-methylthiazole-5-carboxylate ) cannot be extrapolated directly.

Research Gaps and Future Directions

The absence of peer-reviewed studies on ethyl 2-ethynylthiazole-5-carboxylate highlights critical gaps:

  • Synthetic Optimization: Developing reliable protocols for ethynyl-substituted thiazoles.

  • Biological Screening: Evaluating antimicrobial and anticancer activity using standardized assays .

  • Computational Modeling: CoMFA/CoMSIA studies to predict structure-activity relationships .

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